molecular formula C10H13NO2 B13454955 {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol

{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol

Cat. No.: B13454955
M. Wt: 179.22 g/mol
InChI Key: OGRIICUHVZPMFJ-UHFFFAOYSA-N
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Description

{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a spiro structure, where the benzoxazole ring is connected to a cyclopropane ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol typically involves the condensation of 2-aminophenol with cyclopropanecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures around 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol lies in its spiro structure, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain to the molecule, influencing its interactions with other compounds and biological targets

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

spiro[6,7-dihydro-4H-1,2-benzoxazole-5,1'-cyclopropane]-3-ylmethanol

InChI

InChI=1S/C10H13NO2/c12-6-8-7-5-10(3-4-10)2-1-9(7)13-11-8/h12H,1-6H2

InChI Key

OGRIICUHVZPMFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC3=C1ON=C3CO

Origin of Product

United States

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